Cas no 1807069-41-5 (3-Chloromethyl-5-cyano-2-methoxybenzoic acid)

3-Chloromethyl-5-cyano-2-methoxybenzoic acid is a versatile intermediate in organic synthesis, particularly valued for its functional group diversity. The presence of chloromethyl, cyano, and carboxylic acid moieties enables selective derivatization, making it useful in pharmaceutical and agrochemical applications. The methoxy group enhances stability and influences reactivity patterns. This compound serves as a key precursor for constructing heterocyclic frameworks or modifying bioactive molecules. Its well-defined reactivity profile allows for controlled transformations under mild conditions. The crystalline solid form ensures consistent handling and storage properties. When used in multi-step syntheses, it offers efficient routes to complex targets while maintaining high purity standards.
3-Chloromethyl-5-cyano-2-methoxybenzoic acid structure
1807069-41-5 structure
Product name:3-Chloromethyl-5-cyano-2-methoxybenzoic acid
CAS No:1807069-41-5
MF:C10H8ClNO3
MW:225.628421783447
CID:4980979

3-Chloromethyl-5-cyano-2-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloromethyl-5-cyano-2-methoxybenzoic acid
    • Inchi: 1S/C10H8ClNO3/c1-15-9-7(4-11)2-6(5-12)3-8(9)10(13)14/h2-3H,4H2,1H3,(H,13,14)
    • InChI Key: UURKIUMYTSJWPY-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C=C(C(=O)O)C=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Topological Polar Surface Area: 70.3
  • XLogP3: 1.5

3-Chloromethyl-5-cyano-2-methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013011635-250mg
3-Chloromethyl-5-cyano-2-methoxybenzoic acid
1807069-41-5 97%
250mg
494.40 USD 2021-06-25
Alichem
A013011635-500mg
3-Chloromethyl-5-cyano-2-methoxybenzoic acid
1807069-41-5 97%
500mg
863.90 USD 2021-06-25
Alichem
A013011635-1g
3-Chloromethyl-5-cyano-2-methoxybenzoic acid
1807069-41-5 97%
1g
1,564.50 USD 2021-06-25

3-Chloromethyl-5-cyano-2-methoxybenzoic acid Related Literature

Additional information on 3-Chloromethyl-5-cyano-2-methoxybenzoic acid

Introduction to 3-Chloromethyl-5-cyano-2-methoxybenzoic acid (CAS No. 1807069-41-5)

3-Chloromethyl-5-cyano-2-methoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1807069-41-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features a unique structural motif, combining a chloromethyl group, a cyano substituent, and a methoxy group on a benzoic acid backbone. Such structural features make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The compound’s significance lies in its potential applications as a building block for more complex pharmacophores. The presence of the chloromethyl group (-CH₂Cl) introduces reactivity that can be exploited in nucleophilic substitution reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds. This makes it particularly useful in constructing heterocyclic compounds, which are prevalent in many modern drugs. Additionally, the cyano group (-CN) contributes to the compound’s electronic properties, influencing its interactions with biological targets such as enzymes and receptors.

The methoxy group (-OCH₃) further enhances the compound’s versatility by providing a site for further functionalization. For instance, it can be oxidized to an aldehyde or carboxylic acid, or it can undergo demethylation to introduce other functional groups. These attributes make 3-Chloromethyl-5-cyano-2-methoxybenzoic acid a valuable scaffold for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.

In recent years, there has been growing interest in using computational methods to predict the biological activity of such intermediates. Advanced molecular modeling techniques, including quantum mechanical calculations and machine learning algorithms, have enabled researchers to screen large libraries of compounds for potential therapeutic properties before synthesizing them. This approach has significantly accelerated drug discovery pipelines and reduced costs associated with experimental screening.

One notable application of 3-Chloromethyl-5-cyano-2-methoxybenzoic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling pathways that drive disease progression. The structural features of this compound make it an attractive candidate for developing such inhibitors.

Furthermore, the cyano group in 3-Chloromethyl-5-cyano-2-methoxybenzoic acid can be further functionalized into other bioisosteric groups, such as amides or carboxamides, which may enhance binding affinity or metabolic stability. This adaptability has been exploited in the development of protease inhibitors, which are essential in treating viral infections like HIV and hepatitis C. The ability to modify this compound at multiple sites allows for fine-tuning its pharmacokinetic properties.

Recent studies have also explored the use of this compound in the synthesis of antimicrobial agents. Antibiotic resistance is a growing global health concern, necessitating the discovery of new classes of antibiotics. The structural framework of 3-Chloromethyl-5-cyano-2-methoxybenzoic acid provides a basis for creating molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such efforts are critical in addressing the rise of multidrug-resistant pathogens.

The pharmaceutical industry has increasingly relied on green chemistry principles to minimize environmental impact during drug synthesis. This includes using less hazardous reagents and optimizing synthetic routes to reduce waste. 3-Chloromethyl-5-cyano-2-methoxybenzoic acid fits well within this paradigm, as its reactivity allows for efficient transformations under mild conditions with minimal byproducts.

In conclusion, 3-Chloromethyl-5-cyano-2-methoxybenzoic acid (CAS No. 1807069-41-5) represents a promising intermediate in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features—combining a chloromethyl group, a cyano substituent, and a methoxy group—make it an excellent scaffold for developing novel bioactive molecules. As research continues to uncover new synthetic methodologies and computational tools, compounds like this one will play an increasingly important role in addressing global health challenges through innovative drug discovery.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent